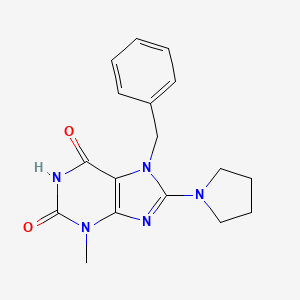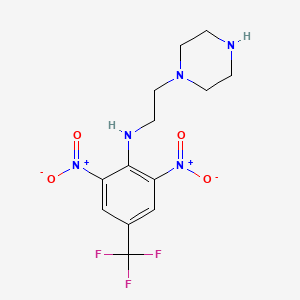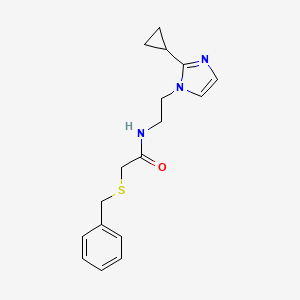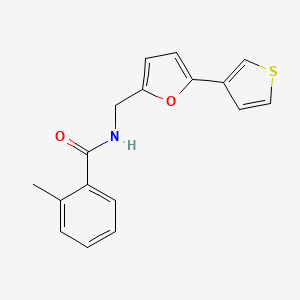
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione, also known as BMIPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in the diagnosis of various heart diseases. BMIPP is a radiopharmaceutical agent that is used in nuclear medicine imaging techniques to observe the functioning of the heart muscles.
Mécanisme D'action
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is taken up by the heart muscles through a process called fatty acid metabolism. The heart muscles use fatty acids as a source of energy, and 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is structurally similar to fatty acids. Therefore, 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is taken up by the heart muscles in a similar manner to fatty acids. Once inside the heart muscles, 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is converted into a radioactive compound, which emits gamma rays that can be detected by a gamma camera.
Biochemical and Physiological Effects:
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has been shown to have low toxicity and is well-tolerated by patients. 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is primarily used in the diagnosis of various heart diseases, such as myocardial infarction and ischemic heart disease. 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has also been shown to have potential in the diagnosis of other diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a valuable tool for the diagnosis of various heart diseases, as it allows doctors to observe the functioning of the heart muscles in a non-invasive manner. 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is also well-tolerated by patients and has low toxicity. However, 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has limitations in terms of its sensitivity and specificity. 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is not able to detect all cases of heart disease, and false positives and false negatives can occur.
Orientations Futures
For the use of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione in scientific research include the development of more sensitive and specific imaging techniques, the use of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione in the diagnosis of other diseases, and the development of new treatments for certain heart diseases.
Méthodes De Synthèse
The synthesis of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione involves the reaction of 7-benzyl-3-methylxanthine with pyrrolidine and maleic anhydride. The reaction takes place in the presence of a solvent, such as toluene or chloroform, and a catalyst, such as triethylamine or pyridine. The resulting compound is then purified through various chromatographic techniques, such as column chromatography or HPLC.
Applications De Recherche Scientifique
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is primarily used in nuclear medicine imaging techniques, such as single-photon emission computed tomography (SPECT) and positron emission tomography (PET), to observe the functioning of the heart muscles. 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a radiopharmaceutical agent that is injected into the patient's bloodstream, where it is taken up by the heart muscles. The radiopharmaceutical emits gamma rays, which are detected by a gamma camera, allowing the doctors to observe the functioning of the heart muscles.
Propriétés
IUPAC Name |
7-benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-20-14-13(15(23)19-17(20)24)22(11-12-7-3-2-4-8-12)16(18-14)21-9-5-6-10-21/h2-4,7-8H,5-6,9-11H2,1H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMGIWNNMTYMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-chlorobenzyl)oxime](/img/structure/B2796010.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2796012.png)
![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2796013.png)
![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]acetamide](/img/structure/B2796014.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2796015.png)
![4-(Cyclobutanecarbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2796016.png)

![2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide](/img/structure/B2796019.png)
![2-Chloro-1-[(1S,4S)-5-phenyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B2796021.png)

![N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2796023.png)
